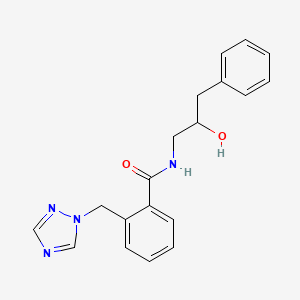
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide, also known as HPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. HPPB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphatidylinositol-3-kinase (PI3K). Furthermore, N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is likely due to its effects on these signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor effects, N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has also been shown to exhibit anti-inflammatory and antiviral effects. In vitro studies have shown that N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development of various inflammatory diseases. Furthermore, N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been shown to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in a range of cancer cell lines. Furthermore, N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been shown to exhibit low toxicity in normal cells, which is a key characteristic for the development of anticancer drugs. However, one of the limitations of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide and its potential side effects.
Future Directions
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide. One area of focus is the development of more efficient synthesis methods for N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide, which could improve its availability for research purposes. Furthermore, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide and its potential side effects. Additionally, future studies could investigate the potential of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide as a therapeutic agent for other diseases, such as inflammatory diseases and viral infections.
Synthesis Methods
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(1,2,4-triazol-1-ylmethyl)benzyl alcohol with 2-bromo-3-phenylpropionic acid, followed by N-alkylation with 2-(bromomethyl)-1,3-dioxolane. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. In vitro studies have shown that N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(10-15-6-2-1-3-7-15)11-21-19(25)18-9-5-4-8-16(18)12-23-14-20-13-22-23/h1-9,13-14,17,24H,10-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMSPMLCILQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2CN3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)


![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)

![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)